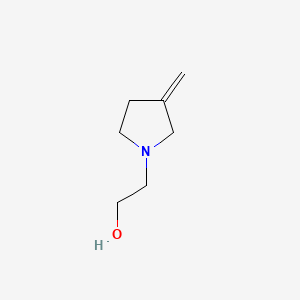
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with dimethyl and oxo groups, and a phenylpropanoic acid moiety. Its molecular formula is C15H17NO3, and it has a molecular weight of 259.30 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid typically involves the condensation of 2,6-dimethyl-4-oxo-1,4-dihydropyridine with a suitable phenylpropanoic acid derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common solvents for this reaction include ethanol, methanol, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)butanoic acid
- 4-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)benzoic acid
Uniqueness
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid is unique due to its specific substitution pattern and the presence of both pyridine and phenylpropanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
3-(2,6-dimethyl-4-oxopyridin-1-yl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO3/c1-11-8-14(18)9-12(2)17(11)10-15(16(19)20)13-6-4-3-5-7-13/h3-9,15H,10H2,1-2H3,(H,19,20) |
Clé InChI |
OAAMZLOAJNVBON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(N1CC(C2=CC=CC=C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15128479.png)
![7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one](/img/structure/B15128485.png)

![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)



![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)
![2-[1-(Aminomethyl)cyclopropyl]propan-2-ol](/img/structure/B15128541.png)


![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)

